N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a methoxymethyl group, and a sulfonamide moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-19(18-11-10-15-7-3-4-9-17(15)18)23(20,21)16-8-5-6-14(12-16)13-22-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCODOAFWGTXTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)S(=O)(=O)C3=CC=CC(=C3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide to introduce the desired substituents
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and specific reaction conditions can help minimize by-products and improve the overall process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)benzamide
N-(2,3-dihydro-1H-inden-1-yl)acetamide
N-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide
Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
